
(-)-trans 3'-Aminomethyl Nicotine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-trans 3’-Aminomethyl Nicotine: is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and drug development. Its unique structure allows it to interact with nicotinic acetylcholine receptors, making it a valuable tool for scientific research.
Vorbereitungsmethoden
The synthesis of (-)-trans 3’-Aminomethyl Nicotine typically involves the enantioselective synthesis of the minor tobacco alkaloids. One common method includes the formation of a chiral ketimine from the condensation of 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(–)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine. This is followed by enantioselective C-alkylation with an appropriate halogenoalkane or halogenoalkene species, N-deprotection, and base-catalyzed intramolecular ring closure .
Analyse Chemischer Reaktionen
(-)-trans 3’-Aminomethyl Nicotine: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
(-)-trans 3’-Aminomethyl Nicotine: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its interaction with nicotinic acetylcholine receptors, which play a crucial role in neurotransmission.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for nicotine addiction and other neurological disorders
Wirkmechanismus
The mechanism of action of (-)-trans 3’-Aminomethyl Nicotine involves its interaction with nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that, when activated by nicotine or its derivatives, allow the influx of cations such as sodium and calcium. This leads to the depolarization of the neuron and subsequent neurotransmitter release. The compound’s high affinity for these receptors makes it effective in modulating neurotransmission and potentially reducing nicotine addiction .
Vergleich Mit ähnlichen Verbindungen
(-)-trans 3’-Aminomethyl Nicotine: can be compared with other nicotine derivatives such as:
Nornicotine: Another minor tobacco alkaloid with similar receptor interactions but different pharmacokinetic properties.
Anabasine: A less potent agonist of nicotinic receptors compared to nicotine.
Anatabine: Known for its anti-inflammatory properties and potential therapeutic applications.
The uniqueness of (-)-trans 3’-Aminomethyl Nicotine lies in its specific structural modifications, which confer distinct pharmacological properties and make it a valuable compound for targeted research and therapeutic applications .
Eigenschaften
Molekularformel |
C11H17N3 |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
[(2S,3R)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3/t9-,11+/m1/s1 |
InChI-Schlüssel |
IUMCSWXAFXSTAI-KOLCDFICSA-N |
Isomerische SMILES |
CN1CC[C@@H]([C@H]1C2=CN=CC=C2)CN |
Kanonische SMILES |
CN1CCC(C1C2=CN=CC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)

![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)
![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
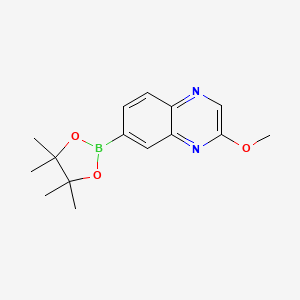
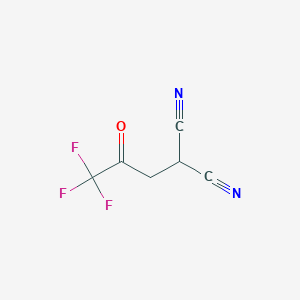
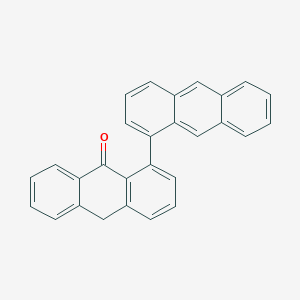
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)
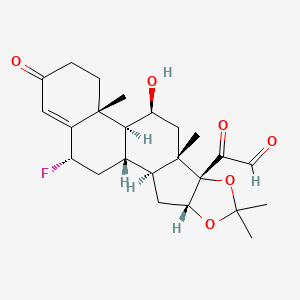
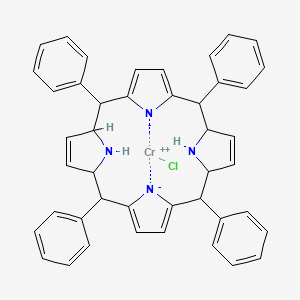
![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
